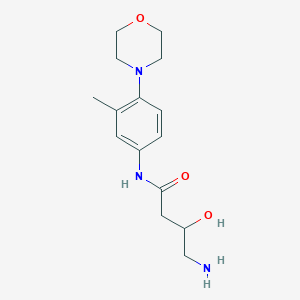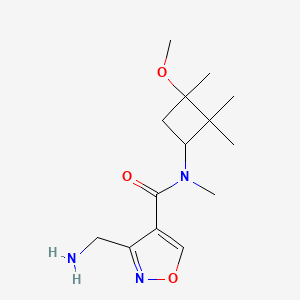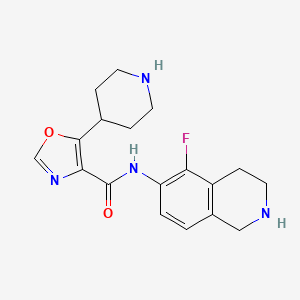
4-amino-3-hydroxy-N-(3-methyl-4-morpholin-4-ylphenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-3-hydroxy-N-(3-methyl-4-morpholin-4-ylphenyl)butanamide, also known as AMMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. AMMB is a small molecule that belongs to the class of amides and has a molecular weight of 329.4 g/mol.
Wirkmechanismus
The mechanism of action of 4-amino-3-hydroxy-N-(3-methyl-4-morpholin-4-ylphenyl)butanamide involves the inhibition of the target enzymes by binding to their active sites. The inhibition of acetylcholinesterase and butyrylcholinesterase leads to an increase in the concentration of acetylcholine and butyrylcholine, respectively, in the synaptic cleft, which enhances cholinergic neurotransmission. The inhibition of monoamine oxidase leads to an increase in the concentration of monoamines, such as dopamine, serotonin, and norepinephrine, in the brain, which has been shown to have antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
4-amino-3-hydroxy-N-(3-methyl-4-morpholin-4-ylphenyl)butanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to enhance cognitive function, improve memory retention, and reduce anxiety and depression-like behaviors in animal models. It has also been shown to exhibit anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-amino-3-hydroxy-N-(3-methyl-4-morpholin-4-ylphenyl)butanamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified, making it a convenient tool for studying enzyme inhibition. It also exhibits potent inhibitory activity against a variety of enzymes, making it a versatile compound for studying the effects of enzyme inhibition on physiological processes.
However, there are also limitations to using 4-amino-3-hydroxy-N-(3-methyl-4-morpholin-4-ylphenyl)butanamide in lab experiments. It has been shown to exhibit cytotoxicity at high concentrations, which may limit its use in certain assays. Additionally, the mechanism of action of 4-amino-3-hydroxy-N-(3-methyl-4-morpholin-4-ylphenyl)butanamide is not fully understood, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of 4-amino-3-hydroxy-N-(3-methyl-4-morpholin-4-ylphenyl)butanamide. One area of interest is the development of novel 4-amino-3-hydroxy-N-(3-methyl-4-morpholin-4-ylphenyl)butanamide analogs with improved potency and selectivity for specific enzymes. Another area of interest is the investigation of the potential therapeutic applications of 4-amino-3-hydroxy-N-(3-methyl-4-morpholin-4-ylphenyl)butanamide in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the elucidation of the mechanism of action of 4-amino-3-hydroxy-N-(3-methyl-4-morpholin-4-ylphenyl)butanamide may provide insights into the regulation of physiological processes and the development of novel therapeutics.
Synthesemethoden
4-amino-3-hydroxy-N-(3-methyl-4-morpholin-4-ylphenyl)butanamide can be synthesized using a multi-step process that involves the reaction of 3-methyl-4-morpholin-4-ylphenylamine with 4-chloro-3-hydroxybutyric acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by the reaction of the intermediate with 4-aminobutanoyl chloride. The synthesis of 4-amino-3-hydroxy-N-(3-methyl-4-morpholin-4-ylphenyl)butanamide has been optimized to yield high purity and high yield.
Wissenschaftliche Forschungsanwendungen
4-amino-3-hydroxy-N-(3-methyl-4-morpholin-4-ylphenyl)butanamide has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent inhibitory activity against a variety of enzymes, including but not limited to, acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the regulation of various physiological processes and have been implicated in the pathogenesis of several diseases, including Alzheimer's disease, Parkinson's disease, and depression.
Eigenschaften
IUPAC Name |
4-amino-3-hydroxy-N-(3-methyl-4-morpholin-4-ylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-11-8-12(17-15(20)9-13(19)10-16)2-3-14(11)18-4-6-21-7-5-18/h2-3,8,13,19H,4-7,9-10,16H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQNVYIKSVUYQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CC(CN)O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-3-hydroxy-N-(3-methyl-4-morpholin-4-ylphenyl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(3-Hydroxyazetidin-3-yl)cyclobutyl]-[4-(hydroxymethyl)-4-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7439244.png)
![4-[3-[1-(fluoromethyl)cyclopropyl]-1,2,4-oxadiazol-5-yl]-N,N-dimethylfuran-2-sulfonamide](/img/structure/B7439260.png)
![N-[2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyethyl]-7-methoxypyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B7439262.png)
![6,6-Dimethoxy-2-[(3-methylpyrazin-2-yl)methyl]-3-phenyl-2-azaspiro[3.3]heptane](/img/structure/B7439269.png)
![4-[3-(7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl)-1,2,4-oxadiazol-5-yl]-3-methyl-1H-imidazol-2-one](/img/structure/B7439280.png)
![9-[(4-methoxy-1H-indol-3-yl)sulfonyl]-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B7439288.png)
![N-(8,8-dimethyl-2-oxabicyclo[4.2.0]octan-7-yl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxamide](/img/structure/B7439294.png)
![N-(4-hydroxy-4-phenylbutan-2-yl)-1-oxa-2,9-diazaspiro[4.5]dec-2-ene-3-carboxamide](/img/structure/B7439298.png)

![N-[(1-bromocyclopropyl)methyl]-3-fluoropyrazin-2-amine](/img/structure/B7439307.png)

![N-[1-(2,2-difluoroethyl)indazol-3-yl]-2-(2-methylimidazol-1-yl)acetamide](/img/structure/B7439318.png)
![(5-Bromo-1,3-dihydroisoindol-2-yl)-(7-oxaspiro[3.5]non-2-en-2-yl)methanone](/img/structure/B7439332.png)
![1-Oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl-(2-pyridin-4-ylpiperazin-1-yl)methanone](/img/structure/B7439343.png)